Flurochloridone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZCSNDVOWYALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041987 | |
| Record name | Flurochloridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61213-25-0 | |
| Record name | Flurochloridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61213-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurochloridone [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061213250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurochloridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Impact of Flurochloridone on Soil Microbial Communities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurochloridone is a selective, pre-emergence herbicide used to control a variety of broadleaf weeds in crops such as potatoes, sunflowers, and cereals.[1][2][3] Its mode of action in plants is the inhibition of carotenoid biosynthesis.[1][2] As with many agrochemicals, the application of this compound raises questions about its non-target effects on the soil ecosystem, particularly on the microbial communities that are vital for soil health and fertility. This technical guide provides an in-depth overview of the current scientific understanding of the effects of this compound on soil microbial communities, with a focus on quantitative data, experimental methodologies, and the logical relationships governing these interactions.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data from studies investigating the impact of this compound on soil microbial communities and their functions.
Effects on Soil Fungal Community Composition
Studies on the effects of this compound on soil fungal communities have revealed significant shifts in the abundance of different fungal phyla and species. The following table presents data from a study comparing soil with low (LS) and high (HS) levels of this compound residues.
Table 1: Changes in Soil Fungal Community Composition in Response to this compound
| Fungal Phylum/Species | Relative Abundance in Low this compound Soil (LS) | Relative Abundance in High this compound Soil (HS) | Key Finding |
| Phylum | |||
| Ascomycota | Higher | Lower | Predominant in low-content soil. |
| Mortierellomycota | Lower | Higher | More abundant in high-content soil. |
| Basidiomycota | Lower | Higher | More abundant in high-content soil. |
| Species | |||
| Plectosphaerella cucumerina | Higher | Lower | A major species in low-content soil. |
| Trichocladium asperum | Higher | Lower | A major species in low-content soil. |
| Epicoccum nigrum | Lower | Higher | A dominant species in high-content soil. |
| Cladosporium chasmanthicola | Lower | Higher | A dominant species in high-content soil. |
| Thelebolus microsporus | Much Higher | Lower | Significantly more abundant in low-content soil. |
Effects on Soil Chemical Properties
The application of this compound can also lead to changes in soil chemical properties, which in turn can influence microbial communities.
Table 2: Influence of this compound on Soil Chemical Properties
| Soil Parameter | Low this compound Soil (LS) | High this compound Soil (HS) | Implication |
| Available Nitrogen (g/kg) | 149.33 - 157.21 | 129.45 - 140.29 | This compound may alter nitrogen content, affecting microbial communities. |
| Organic Matter (g/kg) | 26.89 - 28.48 | 24.09 - 25.24 | Changes in organic matter can impact microbial food sources. |
This compound Degradation and Dissipation
The persistence of this compound in the soil is influenced by microbial activity. Several studies have quantified its degradation rate and half-life.
Table 3: Degradation and Half-life of this compound in Soil
| Condition | Parameter | Value | Source |
| Laboratory Study (Control) | Half-life (t1/2) | 22.4 days | |
| Field Study (Potato crops, 3 districts) | Half-life (t1/2) | 19.3 - 27.7 days | |
| Laboratory Study with EM Formulations | Increased Degradation | 19.3% - 31.2% | |
| Degradation by Purpureocillium lavendrulum | Degradation Rate (7 days) | 39.63% | |
| Degradation by Didymellaceae sp. | Degradation Rate (7 days) | 72.09% | |
| Degradation by Streptomyces parvus | Degradation Rate (7 days) | 68.80% | |
| Degradation by Streptomyces parvus | Degradation Rate (14 days) | 84.37% |
Effects on Soil Enzyme Activity
Soil enzymes are sensitive indicators of soil health and can be affected by herbicides.
Table 4: Impact of this compound on Dehydrogenase Activity (DHA)
| Treatment | Observation | Implication |
| This compound Application | Initial increase in DHA activity, followed by a decrease as the herbicide dissipates. | Herbicides or their metabolites may temporarily stimulate microbial activity. |
| This compound with EM Formulations | Significantly higher DHA activity compared to control samples on day 25. | The addition of effective microorganisms can enhance microbial activity in the presence of this compound. |
Experimental Protocols
This section details the methodologies employed in key studies to assess the impact of this compound on soil microbial communities.
Analysis of Soil Fungal Community Composition
This protocol describes the use of Next-Generation Sequencing (NGS) to characterize the soil fungal community.
-
Soil Sampling: Rhizosphere soil is collected from the root hairs of plants in both low and high this compound content areas and passed through a 2-mm sieve.
-
DNA Extraction: Total genomic DNA is extracted from the soil samples using a commercially available soil DNA kit according to the manufacturer's instructions.
-
PCR Amplification: The Internal Transcribed Spacer (ITS) region of the fungal ribosomal RNA gene is amplified by PCR using specific primers (e.g., ITS1F and ITS2R).
-
Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: The resulting sequences are processed to remove low-quality reads, and the remaining sequences are clustered into Operational Taxonomic Units (OTUs) at a specified similarity threshold (e.g., 97%).
-
Taxonomic Assignment: The OTUs are assigned to taxonomic groups by comparing them to a reference database (e.g., UNITE).
-
Statistical Analysis: Alpha-diversity indices (e.g., Shannon, Simpson) and beta-diversity are calculated to compare the richness and diversity of the fungal communities between the low and high this compound soil samples. Principal Co-ordinates Analysis (PCoA) can be used to visualize the differences in community structure.
This compound Degradation Study
This protocol outlines a laboratory experiment to determine the degradation rate and half-life of this compound in soil.
-
Soil Preparation: Soil is collected, air-dried, and sieved. The water content is adjusted to a specific percentage (e.g., 70-74%).
-
Herbicide Application: A stock solution of this compound is prepared and applied to the soil samples to achieve a desired concentration. Control samples without the herbicide are also prepared.
-
Incubation: The soil samples are incubated in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 60 days).
-
Sampling: Sub-samples are taken at regular intervals (e.g., days 0, 7, 14, 28, 60).
-
Residue Analysis: The concentration of this compound in the soil samples is determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The degradation kinetics of this compound are calculated, and the half-life (t1/2) is determined using a first-order kinetics model.
Dehydrogenase Activity (DHA) Assay
This protocol describes the measurement of dehydrogenase activity, an indicator of overall microbial activity in the soil.
-
Sample Preparation: Fresh soil samples are used for the assay.
-
Incubation with TTC: A known amount of soil is incubated with a solution of 2,3,5-triphenyltetrazolium chloride (TTC) at a specific temperature (e.g., 37°C) and duration (e.g., 24 hours). Dehydrogenase enzymes in the soil reduce the colorless TTC to the red-colored triphenyl formazan (TPF).
-
Extraction of TPF: The TPF formed is extracted from the soil using a solvent such as methanol.
-
Spectrophotometric Measurement: The concentration of TPF in the extract is measured using a spectrophotometer at a specific wavelength (e.g., 485 nm).
-
Calculation: The dehydrogenase activity is expressed as the amount of TPF produced per unit of soil per unit of time (e.g., µg TPF g-1 soil h-1).
Visualization of Pathways and Processes
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships related to the effects of this compound on soil microbial communities.
Caption: Experimental workflow for assessing the impact of this compound on soil fungal communities.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of this compound Application on Rhizosphere Soil Fungal Community and Composition in Potato Growing Areas of the Qinghai-Tibet Plateau - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound Application on Rhizosphere Soil Fungal Community and Composition in Potato Growing Areas of the Qinghai-Tibet Plateau - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers and Absolute Configuration of Flurochloridone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurochloridone, a pre-emergent herbicide, is a chiral compound with significant stereoselectivity in its biological activity, toxicity, and environmental degradation. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their absolute configuration, and the methodologies used for their separation and characterization. The document details the differential effects of each stereoisomer and outlines the experimental protocols for their analysis, offering valuable insights for research, development, and regulatory assessment of this chiral herbicide.
Introduction to this compound and its Chirality
This compound, with the IUPAC name 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, is a selective herbicide used for the control of broadleaf weeds.[1] Its molecular structure contains two chiral centers at the C3 and C4 positions of the pyrrolidinone ring, giving rise to four possible stereoisomers.[2] These stereoisomers exist as two pairs of enantiomers (trans and cis isomers). The commercial formulation of this compound is typically a racemic mixture of these stereoisomers.[2] Understanding the properties of individual stereoisomers is crucial, as they exhibit different herbicidal efficacy, toxicity, and environmental fate.
Stereoisomers and Absolute Configuration
The four stereoisomers of this compound have been successfully separated and their absolute configurations determined using single-crystal X-ray diffraction.[3][4] The absolute configurations are as follows:
-
(-)-(3S, 4S)-Flurochloridone
-
(+)-(3R, 4R)-Flurochloridone
-
(+)-(3S, 4R)-Flurochloridone
-
(-)-(3R, 4S)-Flurochloridone
The cis isomers are (3S, 4R) and (3R, 4S), while the trans isomers are (3S, 4S) and (3R, 4R).
Quantitative Data on Stereoselective Properties
The biological and environmental properties of this compound are highly dependent on its stereochemistry. The following tables summarize the quantitative data on the stereoselective bioactivity, toxicity, and degradation of the four stereoisomers.
Table 1: Stereoselective Herbicidal Activity of this compound Isomers
| Stereoisomer | Configuration | Herbicidal Activity Ranking |
| (-)-Flurochloridone | (3S, 4S) | 1 (Most Active) |
| (+)-Flurochloridone | (3R, 4R) | 2 |
| (+)-Flurochloridone | (3S, 4R) | 3 |
| (-)-Flurochloridone | (3R, 4S) | 4 (Least Active) |
Table 2: Stereoselective Toxicity of this compound Isomers to Danio rerio (Zebrafish)
| Stereoisomer | Configuration | Toxicity Ranking |
| (-)-Flurochloridone | (3R, 4S) | 1 (Most Toxic) |
| (+)-Flurochloridone | (3R, 4R) | 2 |
| (-)-Flurochloridone | (3S, 4S) | 3 |
| (+)-Flurochloridone | (3S, 4R) | 4 (Least Toxic) |
Table 3: Stereoselective Degradation Rate of this compound Isomers
| Stereoisomer | Configuration | Degradation Rate Ranking |
| (-)-Flurochloridone | (3R, 4S) | 1 (Fastest Degradation) |
| (+)-Flurochloridone | (3R, 4R) | 2 |
| (+)-Flurochloridone | (3S, 4R) | 3 |
| (-)-Flurochloridone | (3S, 4S) | 4 (Slowest Degradation) |
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
This compound acts as a bleaching herbicide by inhibiting the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This inhibition prevents the conversion of phytoene to ζ-carotene, leading to the accumulation of phytoene and a deficiency in colored carotenoids. Carotenoids are essential for protecting chlorophyll from photooxidation. In their absence, chlorophyll is rapidly degraded by light, resulting in the characteristic bleaching of the plant tissues.
Experimental Protocols
Chiral Separation of this compound Stereoisomers by HPLC
This protocol describes a general method for the separation of this compound stereoisomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Chiral stationary phase column: Superchiral S-AD column (or equivalent amylose-based chiral column).
Reagents:
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
This compound standard (racemic mixture)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in isopropanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.
-
Chromatographic Conditions:
-
Column: Superchiral S-AD (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solutions and record the chromatograms. The four stereoisomers should be resolved into distinct peaks.
Determination of Absolute Configuration by Single-Crystal X-ray Diffraction
This protocol provides a general workflow for determining the absolute configuration of a small organic molecule like a this compound stereoisomer.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Cryosystem for low-temperature data collection.
Procedure:
-
Crystal Growth: Grow single crystals of each separated this compound stereoisomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or other suitable techniques.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration using the Flack parameter or other methods for chiral molecules.
-
Herbicidal Activity Assay
This protocol outlines a whole-plant bioassay to assess the herbicidal activity of this compound stereoisomers on a target weed species.
Materials:
-
Seeds of a susceptible weed species (e.g., Amaranthus retroflexus).
-
Pots with a suitable growing medium.
-
Growth chamber or greenhouse with controlled environmental conditions.
-
Stock solutions of each this compound stereoisomer in a suitable solvent (e.g., acetone).
Procedure:
-
Plant Growth: Sow the weed seeds in pots and grow them in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).
-
Herbicide Application: When the plants have reached a specific growth stage (e.g., 2-4 true leaves), apply the different concentrations of each this compound stereoisomer. A non-treated control and a solvent-only control should be included.
-
Assessment: After a set period (e.g., 14-21 days), assess the herbicidal activity by measuring parameters such as plant height, fresh weight, dry weight, and visual injury ratings (e.g., bleaching).
-
Data Analysis: Calculate the effective dose that causes 50% inhibition (ED50) for each stereoisomer to quantify and compare their herbicidal activity.
Acute Toxicity Testing in Zebrafish Embryos (based on OECD 236)
This protocol describes an acute toxicity test using zebrafish (Danio rerio) embryos to evaluate the toxicity of this compound stereoisomers, following the principles of OECD Test Guideline 236.
Materials:
-
Fertilized zebrafish embryos.
-
Multi-well plates (e.g., 24-well plates).
-
Stock solutions of each this compound stereoisomer in a suitable solvent (e.g., DMSO).
-
Embryo medium.
Procedure:
-
Exposure Solutions: Prepare a series of concentrations for each this compound stereoisomer by diluting the stock solutions in embryo medium. Include a control group and a solvent control group.
-
Embryo Exposure: Place one fertilized embryo per well in the multi-well plates containing the respective exposure solutions.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 26-28 °C) for 96 hours.
-
Observations: Observe the embryos at 24, 48, 72, and 96 hours post-fertilization for lethal endpoints such as coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
-
Data Analysis: Determine the median lethal concentration (LC50) for each stereoisomer at 96 hours to compare their acute toxicity.
Workflow for Stereoselective Analysis
The following diagram illustrates a general workflow for the stereoselective analysis of this compound in environmental or biological samples.
Conclusion
The stereochemistry of this compound plays a pivotal role in its herbicidal activity, toxicity, and environmental persistence. The (-)-(3S, 4S) isomer exhibits the highest herbicidal efficacy, while the (-)-(3R, 4S) isomer is the most toxic to non-target organisms like zebrafish and degrades the fastest. This detailed understanding of the stereoselective properties of this compound is essential for the development of more effective and environmentally benign herbicidal formulations. The experimental protocols provided in this guide offer a framework for the accurate separation, identification, and characterization of this compound's stereoisomers, supporting further research and regulatory assessments in the field of chiral agrochemicals.
References
Flurochloridone: A Technical Review of its Potential as an Endocrine Disruptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurochloridone, a pyrrolidone herbicide, has come under scrutiny for its potential as an endocrine-disrupting chemical (EDC). This technical guide provides an in-depth review of the available scientific literature concerning the effects of this compound on the endocrine system. While data gaps exist, particularly regarding its direct interaction with hormonal receptors and its effects on the thyroid and adrenal axes, current evidence from in vivo and in vitro studies points towards a significant potential for endocrine disruption, primarily impacting the male reproductive system and developmental processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and risk assessment.
Introduction
This compound is a selective pre-emergence herbicide used to control broadleaf weeds.[1] Its classification by the European Food Safety Authority (EFSA) as a substance with potential endocrine-disrupting properties has raised concerns about its impact on human and environmental health.[2] Endocrine disruptors are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. This guide synthesizes the current toxicological data on this compound, focusing on its potential to disrupt endocrine pathways.
In Vivo Evidence of Endocrine Disruption
Male Reproductive Toxicity in Rodents
Multiple studies in rats have demonstrated that the testes and epididymides are target organs for this compound toxicity.[3][4] Chronic exposure has been shown to adversely affect male reproductive parameters.
Data Presentation: Effects of this compound on Male Rat Reproductive Parameters
| Parameter | Dose (mg/kg/day) | Duration | Species | Effects Observed | Reference |
| Testicular Weight | 10 | 90 days | Wistar Rat | Significant decrease | [5] |
| 15 | 9 weeks | Rat | Decrease in coefficient | ||
| Epididymal Weight | 10 | 90 days | Wistar Rat | Significant decrease | |
| 15 | 9 weeks | Rat | Decrease in coefficient | ||
| Sperm Motility | 15 | 9 weeks | Rat | Significant decrease | |
| Sperm Abnormality | 10 | 90 days | Wistar Rat | Significant increase | |
| 15 | 9 weeks | Rat | Significant increase | ||
| Serum Testosterone | 10 | 90 days | Wistar Rat | Significant decrease | |
| Fertility | up to 15 | 9 weeks (males) | Rat | No adverse effects on fertility and early embryonic development | |
| NOAEL (Fertility and Early Embryonic Development) | 5 | 9 weeks (males) | Rat | No Observed Adverse Effect Level | |
| NOAEL (Male Reproductive System) | 3 | 90 days | Wistar Rat | No Observed Adverse Effect Level |
Experimental Protocols:
-
90-Day Subchronic Oral Toxicity Study (Rat): Male Wistar rats were administered this compound orally by gavage at doses of 3 mg/kg/day and 10 mg/kg/day for 90 consecutive days. A control group received the vehicle (0.5% w/v sodium carboxymethyl cellulose). Parameters measured included body weight, organ weights (testes, epididymides), serum testosterone levels (analyzed by radioimmunoassay), and sperm parameters (motility and morphology) from the cauda epididymidis. Histopathological examination of the testes and epididymides was also performed.
-
Fertility and Early Embryonic Development Study (Rat): Male rats were dosed with this compound (2, 5, and 15 mg/kg/day) via intragastric administration for 9 consecutive weeks before mating. Females were dosed for 2 consecutive weeks. Dosing continued throughout the mating period for males and until Gestation Day 7 for females. Endpoints evaluated included reproductive organ weights, epididymal sperm number and motility, fertility indices, and various parameters of embryonic and fetal development.
Developmental Toxicity in Zebrafish
Studies using zebrafish (Danio rerio) embryos have demonstrated the developmental toxicity of this compound.
Data Presentation: Developmental Toxicity of this compound in Zebrafish Embryos
| Parameter | Concentration (µg/mL) | Exposure Duration | Effects Observed | Reference |
| LC50 | 36.9 | 144 hours post-fertilization (hpf) | Median Lethal Concentration | |
| Malformations | 6.25, 12.5, 25, 50 | 4-144 hpf | Pericardial edema, spinal curvature, growth retardation | |
| Hatching Rate | 6.25, 12.5, 25, 50 | 144 hpf | Decreased | |
| Survival Rate | 6.25, 12.5, 25, 50 | 144 hpf | Decreased |
Experimental Protocols:
-
Zebrafish Embryo Toxicity Test: Zebrafish embryos were exposed to various concentrations of this compound (6.25, 12.5, 25, and 50 µg/mL) from 4 to 144 hours post-fertilization (hpf). Developmental endpoints such as mortality, hatching rate, and morphological malformations were recorded at specific time points. Oxidative stress indicators (e.g., reactive oxygen species, malondialdehyde) and apoptosis markers (e.g., caspase activity) were also assessed.
In Vitro Evidence and Mechanistic Insights
Effects on Sertoli Cells
In vitro studies using mouse Sertoli cell lines (TM4) have provided insights into the cellular mechanisms of this compound-induced testicular toxicity.
Data Presentation: Cytotoxicity and Apoptosis in TM4 Sertoli Cells
| Parameter | Concentration (µM) | Exposure Time | Effects Observed | Reference |
| Cell Viability | 40, 80, 160 | 6, 12, 24 h | Dose- and time-dependent inhibition | |
| Apoptosis | 40, 80, 160 | 6 h | Dose-dependent increase |
Experimental Protocols:
-
Sertoli Cell Culture and Treatment: Mouse TM4 Sertoli cells were cultured and treated with this compound at concentrations ranging from 40 to 160 µM for 6, 12, or 24 hours.
-
Cell Viability and Cytotoxicity Assays: Cell viability was assessed using the CCK-8 assay, and cytotoxicity was measured by the lactate dehydrogenase (LDH) leakage assay.
-
Apoptosis Detection: Apoptotic cells were quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide.
-
Western Blot Analysis: Protein levels of key molecules involved in endoplasmic reticulum (ER) stress and apoptosis signaling pathways (e.g., GRP78, CHOP, Bax) were determined by Western blotting.
Signaling Pathways:
This compound has been shown to induce apoptosis in Sertoli cells through the activation of the endoplasmic reticulum (ER) stress pathway. This involves the upregulation of key proteins such as GRP78 and CHOP, leading to the activation of pro-apoptotic proteins like Bax.
Gaps in Knowledge and Future Research Directions
While the evidence for this compound's reproductive and developmental toxicity is compelling, significant data gaps hinder a complete understanding of its endocrine-disrupting potential.
Steroidogenesis
There is a lack of publicly available data on the direct effects of this compound on steroid hormone biosynthesis. The H295R steroidogenesis assay (OECD Test Guideline 456) is a key in vitro tool for assessing such effects.
Experimental Protocol: H295R Steroidogenesis Assay
-
Cell Culture and Exposure: Human adrenocortical carcinoma (H295R) cells are cultured and exposed to a range of concentrations of the test substance for 48 hours.
-
Hormone Quantification: Levels of key steroid hormones, such as testosterone and estradiol, in the cell culture medium are quantified using methods like LC-MS/MS or specific immunoassays.
-
Data Analysis: Changes in hormone production relative to a vehicle control are analyzed to identify potential inhibition or induction of steroidogenic pathways.
Thyroid and Adrenal Axis
The effects of this compound on the hypothalamic-pituitary-thyroid (HPT) and hypothalamic-pituitary-adrenal (HPA) axes are largely unknown. In vivo studies measuring circulating levels of thyroid hormones (T3, T4) and thyroid-stimulating hormone (TSH), as well as adrenal hormones (e.g., corticosterone), coupled with histopathological examination of the thyroid and adrenal glands, are needed. In vitro assays are also available to assess specific mechanisms of thyroid disruption.
Experimental Protocol: In Vitro Thyroid Hormone Synthesis Assay
-
Cell Line: A suitable thyroid cell line (e.g., FRTL-5) is used.
-
Exposure: Cells are exposed to the test substance.
-
Endpoints: Key steps in thyroid hormone synthesis are evaluated, such as iodide uptake, thyroid peroxidase (TPO) activity, and hormone secretion.
Receptor-Mediated Effects
Direct evidence of this compound binding to and activating or inhibiting estrogen and androgen receptors is lacking. Receptor binding assays and reporter gene assays are crucial for determining such interactions.
Experimental Protocol: Estrogen Receptor (ER) Transactivation Assay
-
Cell Line: A human cell line (e.g., MCF-7) stably or transiently transfected with an estrogen-responsive reporter gene (e.g., luciferase) is used.
-
Exposure: Cells are treated with the test substance in the presence or absence of a natural estrogen.
-
Measurement: The expression of the reporter gene is measured as an indicator of ER activation (agonism) or inhibition (antagonism).
Conclusion
The available scientific evidence strongly suggests that this compound has the potential to act as an endocrine disruptor, with the most pronounced effects observed on the male reproductive system and early development. The documented testicular toxicity, including reduced organ weight, impaired sperm quality, and decreased testosterone levels in rats, alongside developmental abnormalities in zebrafish, are significant findings. Mechanistic studies point to the induction of apoptosis in Sertoli cells via the ER stress pathway as a potential mode of action.
However, a comprehensive assessment of this compound's endocrine-disrupting properties is hampered by the lack of data on its effects on the thyroid and adrenal axes and its direct interactions with steroid hormone receptors. Further research employing standardized in vivo and in vitro assays is crucial to fill these knowledge gaps and to fully characterize the risk posed by this herbicide to human and wildlife health. The experimental protocols and signaling pathways outlined in this guide provide a framework for future investigations into the endocrine-disrupting potential of this compound.
References
- 1. The Oral NOAEL of this compound in Male Wistar Rats in Ninety-Day Subchronic Toxicity Test Was 3mg/kg/day - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peer Review of the pesticide risk assessment of confirmatory data submitted for the active substance this compound | EFSA [efsa.europa.eu]
- 3. Peer Review of the pesticide risk assessment of the active substance this compound | EFSA [efsa.europa.eu]
- 4. Outcome of the consultation on the pesticide risk assessment of confirmatory data for the active substance this compound | EFSA [efsa.europa.eu]
- 5. Low dose of this compound affected reproductive system of male rats but not fertility and early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
A comprehensive review of foundational research reveals the key milestones in the discovery of the selective herbicide Flurochloridone. Developed by Stauffer Chemical Company, this pyrrolidinone-based compound, also known as R-40244, emerged as a potent inhibitor of phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway of plants. This technical guide synthesizes information from primary research to provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound's origins, including its synthesis, herbicidal activity, and mode of action.
From Laboratory Bench to Field Application: The Synthesis of a Novel Herbicide
The initial synthesis of this compound, chemically identified as 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, is detailed in patent literature from the late 1970s. The process, outlined in German Patent DE 2612731, describes a multi-step chemical synthesis. While the patent provides the core methodology, a generalized commercial synthesis process has also been described.[1] This involves the reaction of 3-(trifluoromethyl)aniline with dichloroacetyl chloride to form an N-dichloroacetyl intermediate. This is followed by a cyclization reaction with an allyl group, catalyzed by a copper salt, to form the pyrrolidinone ring structure with the desired chlorine substitutions.[1]
Unraveling the Mechanism: Inhibition of Phytoene Desaturase
This compound's herbicidal efficacy stems from its targeted inhibition of phytoene desaturase (PDS).[1][2] This enzyme plays a crucial role in the biosynthesis of carotenoids. Carotenoids are essential pigments in plants that protect chlorophyll from photooxidation. By inhibiting PDS, this compound prevents the formation of these protective pigments, leading to the destruction of chlorophyll and subsequent bleaching of the plant tissues, ultimately causing weed death.[1] This mode of action places this compound in the category of bleaching herbicides.
Signaling Pathway of this compound Action
Caption: Inhibition of Phytoene Desaturase by this compound.
Evaluating Efficacy: Herbicidal Activity Spectrum
This compound is recognized as a selective, pre-emergence herbicide. It is absorbed by the roots, stems, and coleoptiles of weeds. Early studies by Stauffer Chemical Company, under the code name R-40244, demonstrated its effectiveness against a broad spectrum of weeds, with notable suppression of yellow nutsedge. The visible symptom of its herbicidal action on susceptible weeds is a distinct white, bleached appearance. This compound is a mixture of cis and trans isomers, with the trans-isomers exhibiting greater herbicidal activity.
Experimental Protocols
General Synthesis Workflow
Caption: Generalized synthesis workflow for this compound.
Herbicidal Activity Screening Protocol
A typical primary screening protocol for a pre-emergence herbicide like this compound would involve the following steps:
-
Soil Treatment: A range of this compound concentrations would be applied to the soil surface in pots or flats.
-
Weed Seeding: A variety of economically important weed species, including both broadleaf and grassy weeds, would be sown in the treated soil.
-
Crop Seeding: To assess selectivity, various crop species would also be planted in the treated soil.
-
Incubation: The pots or flats would be maintained in a greenhouse or controlled environment with optimal conditions for germination and growth.
-
Efficacy Assessment: After a set period (e.g., 14-21 days), the herbicidal effect would be visually assessed and rated on a scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill). Key parameters to be recorded would include:
-
Percent weed control for each species.
-
Phytotoxicity symptoms on crop species (e.g., bleaching, stunting).
-
-
Data Analysis: The data would be analyzed to determine the effective dose range for weed control and the margin of safety for different crops.
Quantitative Data
Specific quantitative data from the initial discovery phase is proprietary and contained within the original patent documents. Publicly available data from later studies and regulatory submissions provide insights into its properties.
| Property | Value | Reference |
| Melting Point | 40.9 °C (eutectic); 69.5 °C (trans-isomer) | |
| Vapor Pressure | 0.44 mPa (25 °C) | |
| Log KOW | 3.36 |
Note: This table presents physicochemical properties of this compound. Detailed dose-response data from the initial herbicidal screening is not publicly available.
This technical guide provides a consolidated overview of the discovery of this compound, drawing from the available scientific and patent literature. The information presented highlights the key chemical and biological aspects that led to its development as a selective herbicide. Further in-depth details on the experimental protocols and quantitative data would reside in the original research records of Stauffer Chemical Company.
References
Methodological & Application
Application Notes and Protocols for Studying Carotenoid Biosynthesis Pathways Using Flurochloridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurochloridone is a selective, pre-emergence herbicide that acts as a potent inhibitor of the carotenoid biosynthesis pathway.[1][2][3] Its mode of action is the specific inhibition of phytoene desaturase (PDS), a key enzyme in this pathway.[4][5] This inhibition leads to the accumulation of the colorless precursor phytoene and prevents the formation of downstream colored carotenoids such as β-carotene and xanthophylls. The absence of protective carotenoids results in the photooxidative destruction of chlorophyll, leading to a characteristic bleaching phenotype in susceptible plants. This specific mechanism of action makes this compound a valuable tool for researchers studying the regulation, flux, and genetic components of the carotenoid biosynthesis pathway. These notes provide detailed protocols for the application of this compound in a research setting and for the subsequent analysis of its effects on carotenoid profiles.
Mechanism of Action
The carotenoid biosynthesis pathway begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by phytoene synthase (PSY). Phytoene then undergoes a series of desaturation reactions, catalyzed by phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), to form lycopene. This compound noncompetitively inhibits PDS, blocking the conversion of phytoene to ζ-carotene. This leads to a build-up of phytoene and a deficiency in all downstream carotenoids.
Data Presentation
The following table summarizes quantitative data on the use of phytoene desaturase inhibitors like this compound and norflurazon (which has a similar mechanism of action) in carotenoid biosynthesis research.
| Inhibitor | Organism/System | Concentration | Observed Effect | Reference |
| This compound | In vitro phytoene desaturase assay | 0.1 µM (I50) | 50% inhibition of phytoene desaturase activity. | |
| Norflurazon | Bixa orellana leaves | 10 µM and 100 µM | Accumulation of phytoene detected by HPLC. | |
| Norflurazon | Rice seedlings | 1 µM | 87% decrease in total carotenoid content in wild-type plants. | |
| Norflurazon | Capsicum annuum (pepper) | Not specified | Accumulation of phytoene. | |
| Norflurazon | In vitro phytoene desaturase assay | 0.12 µM (I50) | 50% inhibition of phytoene desaturase activity. | |
| Fluridone | In vitro phytoene desaturase assay | 0.02 µM (I50) | 50% inhibition of phytoene desaturase activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (analytical grade)
-
Acetone or Dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials or tubes
-
Volumetric flasks
-
Pipettes
Procedure:
-
Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent.
-
To prepare a 10 mM stock solution, accurately weigh 3.12 mg of this compound (molar mass: 312.12 g/mol ) and transfer it to a 1 mL volumetric flask.
-
Add a small amount of acetone or DMSO to dissolve the this compound completely.
-
Bring the volume up to 1 mL with the same solvent.
-
Store the stock solution at -20°C in an amber vial to protect it from light. This stock solution can be further diluted with the appropriate culture medium or solvent for experimental use.
Protocol 2: In Vivo Inhibition of Carotenoid Biosynthesis in Seedlings
Materials:
-
Plant seeds (e.g., Arabidopsis thaliana, wheat, or other model species)
-
Growth medium (e.g., Murashige and Skoog medium for in vitro culture, or soil for pot experiments)
-
This compound stock solution (from Protocol 1)
-
Sterile water
-
Growth chamber or greenhouse with controlled light and temperature
Procedure:
-
For in vitro studies:
-
Prepare the desired growth medium and autoclave.
-
Allow the medium to cool to approximately 50°C.
-
Add the this compound stock solution to the medium to achieve the desired final concentration (e.g., 1 µM to 100 µM). Ensure thorough mixing.
-
Pour the medium into sterile petri dishes or culture vessels.
-
Sterilize seeds and place them on the medium.
-
Seal the plates and place them in a growth chamber under controlled conditions.
-
-
For soil-based studies:
-
Sow seeds in pots containing a suitable soil mix.
-
Prepare a working solution of this compound by diluting the stock solution in water. The final concentration will depend on the application method and plant species. For a soil drench, concentrations similar to those used in vitro can be adapted.
-
Apply the this compound solution to the soil surface.
-
Grow the plants in a greenhouse or growth chamber.
-
-
Observation and Harvesting:
-
Observe the plants daily for the development of the bleaching phenotype, which typically appears in newly developing tissues.
-
Harvest plant material (e.g., leaves, whole seedlings) at desired time points for carotenoid analysis. The tissue should be immediately frozen in liquid nitrogen and stored at -80°C until extraction.
-
Protocol 3: Extraction and Analysis of Carotenoids
Materials:
-
Plant tissue (fresh or frozen at -80°C)
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (HPLC grade)
-
Petroleum ether or n-hexane
-
Dichloromethane
-
Methanol
-
Methyl tert-butyl ether (MTBE)
-
Sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
HPLC system with a C30 or C18 column and a photodiode array (PDA) detector
Procedure:
-
Extraction:
-
Weigh approximately 100-200 mg of plant tissue and freeze it in liquid nitrogen.
-
Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a centrifuge tube.
-
Add 1-2 mL of acetone and vortex vigorously for 1-2 minutes to extract the pigments.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction with the pellet until the tissue is colorless. Pool the supernatants.
-
-
Phase Separation:
-
Add an equal volume of petroleum ether or n-hexane and a half volume of saturated NaCl solution to the pooled acetone extract.
-
Vortex to mix and then centrifuge to separate the phases.
-
The upper, colored phase contains the carotenoids. Carefully collect this phase.
-
-
Drying and Reconstitution:
-
Dry the carotenoid-containing phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., a mixture of methanol and MTBE).
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the carotenoids using a C30 or C18 column with a suitable mobile phase gradient.
-
Detect and identify phytoene, β-carotene, lutein, and other carotenoids based on their retention times and absorption spectra compared to authentic standards. Phytoene is typically detected at around 285 nm, while colored carotenoids are detected at approximately 450 nm.
-
Visualizations
Caption: Carotenoid biosynthesis pathway and the inhibition point of this compound.
References
Flurochloridone in Weed Resistance Management: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of flurochloridone in weed resistance management studies. The protocols outlined below are intended to guide researchers in assessing weed susceptibility, identifying potential resistance, and understanding the mechanisms that may be involved.
Introduction
This compound is a selective, pre-emergence herbicide used for the control of a variety of broadleaf weeds and some grasses in crops such as cereals, potatoes, sunflowers, and carrots.[1][2] Its primary mode of action is the inhibition of carotenoid biosynthesis.[1][3] Specifically, this compound inhibits the enzyme phytoene desaturase (PDS), a critical component in the pathway that protects chlorophyll from photooxidation.[4] Inhibition of PDS leads to the accumulation of phytoene and a lack of protective carotenoids, resulting in chlorophyll degradation and the characteristic bleaching of susceptible plant tissues.
The emergence of herbicide-resistant weeds poses a significant threat to sustainable agriculture. Understanding the potential for and mechanisms of resistance to herbicides like this compound is crucial for developing effective weed management strategies. These strategies include rotating herbicides with different modes of action and implementing integrated weed management practices.
Data Presentation: Efficacy of this compound
The following tables summarize quantitative data from various studies on the efficacy of this compound against different weed species. This data is essential for establishing baseline susceptibility and for comparison in resistance studies.
Table 1: Efficacy of Pre-Emergence this compound Application on Weed Control in Carrot
| Treatment (g a.i./ha) | Weed Control Efficiency (%) - Narrow-leaf weeds | Weed Control Efficiency (%) - Broad-leaf weeds | Carrot Root Yield (t/ha) |
| This compound 500 | Data not specified | Data not specified | Data not specified |
| This compound 625 | >90 | >90 | 28.4 - 31.7 |
| This compound 750 | >90 | >90 | 28.4 - 31.7 |
| Pendimethalin 1000 | Lower than this compound | Lower than this compound | Data not specified |
| Metribuzin 525 | Lower than this compound | Lower than this compound | Data not specified |
| Hand Weeded | 100 | 100 | 29.5 - 32.6 |
| Weedy Check | 0 | 0 | 23.1 - 25.1 |
Source: Field evaluation of fluorochloridone for broad-spectrum weed control in carrot (Daucus carota L.) in north-west India.
Table 2: Efficacy of Pre-Emergence this compound Application on Weed Control in Garlic
| Weed Species | GR10 (g a.i./ha) | GR90 (g a.i./ha) |
| Garlic (Crop) | 1,959 | Not specified |
| Shepherd's-purse (Capsella bursa-pastoris) | Not specified | 19.2 |
| Flixweed (Descurainia sophia) | Not specified | 70.3 |
| Catchweed bedstraw (Galium aparine) | Not specified | 541 |
GR10 and GR90 represent the doses required for 10% and 90% growth reduction, respectively. Source: Evaluation of Weed Efficacy and Crop Safety of Fluorochloridone in China.
Experimental Protocols
Detailed methodologies for key experiments in this compound resistance management studies are provided below. These protocols are adapted from established herbicide resistance testing procedures.
Protocol 1: Whole-Plant Pot Bioassay for this compound Resistance Confirmation
This protocol is designed to confirm resistance in a suspected weed population by comparing its response to this compound with a known susceptible population.
1. Seed Collection and Preparation:
-
Collect mature seeds from putative resistant weed populations from at least 15-20 randomly selected plants that have survived a this compound application in the field.
-
Collect seeds from a known susceptible population of the same weed species. If a known susceptible population is not available, source seeds from a location with no history of this compound application.
-
Clean and store seeds in labeled paper bags at 4°C and low humidity until use.
2. Plant Growth:
-
Sow seeds of both suspected resistant and susceptible populations in 10-cm diameter pots filled with a commercial potting mix.
-
Water the pots as needed and place them in a greenhouse or growth chamber with controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
-
Once emerged, thin seedlings to a uniform number per pot (e.g., 4-5 plants).
3. Herbicide Application:
-
When the seedlings reach the 2-4 true leaf stage, apply this compound at a range of doses. A recommended range would include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate.
-
Use a laboratory cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform application.
-
Include an untreated control for both populations.
4. Data Collection and Analysis:
-
After 21 days, visually assess plant mortality and injury on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass for each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Calculate the dose required to cause 50% growth reduction (GR₅₀) for both the suspected resistant and susceptible populations using a log-logistic dose-response curve.
-
The Resistance Index (RI) is calculated as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population) . An RI greater than 1 indicates resistance.
Protocol 2: Dose-Response Assay for Quantifying this compound Resistance
This protocol provides a more detailed quantitative assessment of the level of resistance.
1. Plant Material and Growth Conditions:
-
Follow the same procedure for seed collection, preparation, and plant growth as in Protocol 1. Ensure a sufficient number of plants for multiple herbicide concentrations and replications.
2. Herbicide Treatment:
-
Prepare a stock solution of a commercial formulation of this compound.
-
Create a series of dilutions to achieve at least seven to eight different application rates, designed to bracket the expected GR₅₀ values for both susceptible and resistant populations.
-
Apply the herbicide treatments as described in Protocol 1.
3. Data Collection:
-
At 21 days after treatment, record survival rates and harvest the above-ground biomass.
-
Measure the dry weight of the biomass for each treatment and replicate.
4. Statistical Analysis:
-
Express the dry weight data as a percentage of the untreated control for each population.
-
Analyze the data using a non-linear regression model, typically a four-parameter log-logistic model, to generate dose-response curves.
-
From the regression analysis, determine the GR₅₀ values and their corresponding standard errors for both the resistant and susceptible populations.
-
Calculate the Resistance Index (RI) as described in Protocol 1.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound application and resistance studies.
References
- 1. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
Application Notes and Protocols for Evaluating Flurochloridone's Herbicidal Efficacy
Introduction
Flurochloridone is a selective, pre-emergence herbicide used to control a variety of broadleaf weeds and annual grasses in crops such as cereals, sunflowers, potatoes, and carrots.[1][2][3] It belongs to the pyrrolidine class of herbicides.[2] The primary mode of action for this compound is the inhibition of carotenoid biosynthesis, which leads to the bleaching of leaves and ultimately, plant death.[1] These application notes provide detailed protocols for researchers and scientists to effectively evaluate the herbicidal efficacy of this compound through greenhouse bioassays, field trials, and key physiological and biochemical assessments.
Mechanism of Action: Carotenoid Biosynthesis Inhibition
This compound acts by inhibiting the enzyme phytoene desaturase (PDS), a critical component in the carotenoid biosynthesis pathway. Carotenoids are essential pigments in plants that protect chlorophyll from photo-oxidation. By inhibiting PDS, this compound prevents the formation of colored carotenoids, leading to an accumulation of the colorless precursor, phytoene. Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or whitening of plant tissues and the inhibition of photosynthesis.
Caption: this compound's mode of action via inhibition of Phytoene Desaturase (PDS).
Experimental Protocols
Protocol 1: Greenhouse Dose-Response Bioassay
This protocol determines the herbicide dose required to produce a specific response, such as 50% growth reduction (GR₅₀) or 50% effective dose (ED₅₀). It is essential for comparing the susceptibility of different weed species.
Objective: To determine the GR₅₀ or ED₅₀ of this compound for target weed species.
Materials:
-
This compound (technical grade or formulation)
-
Seeds of target weed species (e.g., Chenopodium album, Amaranthus viridis, Digitaria sanguinalis)
-
Pots (e.g., 4-6 inch diameter)
-
Sterilized potting mix (sandy loam or similar)
-
Greenhouse with controlled temperature (e.g., 22°C day / 18°C night) and lighting (e.g., 16-hour photoperiod)
-
Laboratory sprayer with a flat fan nozzle
-
Balance, volumetric flasks, and pipettes
Methodology:
-
Plant Preparation: Fill pots with potting mix and plant 10-15 seeds of a single weed species per pot. After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot). Grow plants until they reach the appropriate growth stage for treatment (e.g., 2-4 true leaves).
-
Herbicide Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of 6-8 application rates. The rates should be selected to bracket the expected GR₅₀/ED₅₀ value, including a zero-dose untreated control. For a new product, it is advisable to test rates at half and double the intended label rate.
-
Herbicide Application: Calibrate the laboratory sprayer to deliver a consistent volume (e.g., 200-500 L/ha). Apply the different herbicide rates to the designated pots. Include an untreated control group.
-
Incubation: Place the treated pots back into the greenhouse in a randomized complete block design with at least three to four replications per treatment. Water plants as needed, avoiding overhead watering immediately after application.
-
Data Collection: After a set period (e.g., 14-21 days after treatment), assess the herbicidal effect.
-
Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: Harvest the above-ground plant material from each pot. Dry the biomass in an oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved. Record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Use a non-linear regression analysis (e.g., a log-logistic dose-response model) to fit the data and calculate the GR₅₀ or ED₅₀ values.
-
Caption: Workflow for a greenhouse dose-response bioassay.
Protocol 2: Field Efficacy and Crop Safety Trial
Field trials are crucial for evaluating herbicide performance under real-world environmental conditions and in the presence of a natural weed spectrum.
Objective: To evaluate the weed control efficacy and crop safety of this compound under typical field conditions.
Materials:
-
This compound formulation
-
Commercial crop seeds (e.g., carrot, potato)
-
Field plot sprayer
-
Standard field trial equipment (markers, quadrat, etc.)
-
Untreated control and potentially a standard commercial herbicide for comparison
Methodology:
-
Site Selection: Choose a site with uniform soil type and a known, representative weed infestation.
-
Experimental Design: Use a randomized complete block design with 3-4 replications. Plot sizes should be adequate to minimize spray drift between plots (e.g., 2m x 10m).
-
Application: Apply this compound at proposed label rates (e.g., 500, 625, 750 g/ha). Include a weedy (untreated) check and a weed-free (hand-weeded) check. Application should be pre-emergence to both the crop and weeds.
-
Data Collection:
-
Weed Density and Biomass: At specific intervals (e.g., 30, 60, 90 days after application), count weed species and density using a quadrat (e.g., 1m²). Collect weed biomass from the quadrat area for dry weight measurement.
-
Weed Control Efficiency (WCE): Calculate WCE using the following formula based on weed dry matter: WCE (%) = [(Dry matter in untreated plot - Dry matter in treated plot) / Dry matter in untreated plot] x 100
-
Crop Phytotoxicity: Visually assess crop injury at regular intervals using a 0-100% scale (0 = no injury, 100 = crop death).
-
Crop Yield: At crop maturity, harvest the marketable portion of the crop from a designated area within each plot and record the yield.
-
-
Data Analysis: Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
Caption: Workflow for a field efficacy and crop safety trial.
Protocol 3: Physiological and Biochemical Assays
These assays provide insight into the secondary effects of the herbicide on plant physiology.
A. Chlorophyll Content Measurement
Since this compound inhibits carotenoid synthesis, leading to chlorophyll degradation, measuring chlorophyll content is a direct indicator of its herbicidal activity.
-
Method: Use a handheld chlorophyll meter (e.g., SPAD-502) for rapid, non-destructive measurements. Alternatively, extract chlorophyll from leaf tissue using a solvent (e.g., acetone) and measure absorbance spectrophotometrically at 645 nm and 663 nm.
-
Procedure (Spectrophotometric):
-
Homogenize a known weight of fresh leaf tissue in 80% acetone.
-
Centrifuge the homogenate and collect the supernatant.
-
Read the absorbance of the supernatant at 663 nm and 645 nm against an 80% acetone blank.
-
Calculate chlorophyll a, chlorophyll b, and total chlorophyll concentrations.
-
B. Lipid Peroxidation Assay (MDA Assay)
Herbicide-induced stress often leads to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cell membranes, a process known as lipid peroxidation. Malondialdehyde (MDA) is a common byproduct of this process and serves as an indicator of oxidative stress.
-
Method: The Thiobarbituric Acid Reactive Substances (TBARS) assay is widely used to measure MDA levels.
-
Procedure:
-
Homogenize plant tissue in a suitable buffer (e.g., trichloroacetic acid).
-
Centrifuge the sample.
-
Mix the supernatant with thiobarbituric acid (TBA) solution.
-
Heat the mixture in a water bath (e.g., 95°C), then cool quickly on ice.
-
Measure the absorbance of the resulting pink-colored complex at 532 nm. Subtract non-specific absorbance measured at 600 nm.
-
Calculate the MDA concentration using its extinction coefficient.
-
Data Presentation: Efficacy of this compound
The following tables summarize efficacy data for this compound based on field trial results.
Table 1: Weed Control Efficiency (WCE) of Pre-Emergence Herbicides in Carrot (Data adapted from field studies)
| Treatment | Application Rate (g a.i./ha) | Weed Control Efficiency (%) - 60 DAA |
| This compound | 625 | >90 |
| This compound | 750 | >90 |
| Pendimethalin | 1000 | Variable |
| Metribuzin | 525 | Variable |
| Weedy Check | - | 0 |
DAA: Days After Application. WCE >90% was reported for annual grasses (Digitaria sanguinalis, Echinochloa colona) and broadleaf weeds (Digera arvensis, Chenopodium album, Amaranthus viridis).
Table 2: Effect of this compound on Carrot Yield (Data adapted from field studies)
| Treatment | Application Rate (g a.i./ha) | Carrot Root Yield (t/ha) | % Increase Over Weedy Check |
| This compound | 625 | 28.4 – 31.7 | 25.4 – 26.3 |
| This compound | 750 | 28.4 – 31.7 | 25.4 – 26.3 |
| Hand-Weeded Check | - | 29.5 – 32.6 | - |
| Weedy Check | - | 23.1 – 25.1 | 0 |
Yields from this compound treatments were statistically similar to the hand-weeded check, indicating excellent weed control without significant crop injury.
Table 3: Dose-Response of this compound on Garlic and Key Weeds (Greenhouse) (Data adapted from greenhouse studies on garlic)
| Species | Application | GR₁₀ (g a.i./ha) | GR₉₀ (g a.i./ha) |
| Garlic (Crop) | PRE | 1959 | - |
| Garlic (Crop) | POST | 537 | - |
| Capsella bursa-pastoris | PRE | - | 19.2 |
| Descurainia sophia | PRE | - | 70.3 |
| Galium aparine | PRE | - | 541 |
GR₁₀: Herbicide rate causing 10% growth reduction (measure of crop safety). GR₉₀: Herbicide rate causing 90% growth reduction (measure of weed efficacy). PRE: Pre-emergence. POST: Post-emergence. This data demonstrates this compound's high selectivity for garlic when applied pre-emergence.
References
Application Notes and Protocols: Utilizing Flurochloridone to Induce Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurochloridone (FLC), a pyrrolidone herbicide, has been identified as a potent inducer of endoplasmic reticulum (ER) stress, leading to apoptosis in mammalian cells.[1][2][3][4] This property makes it a valuable tool for researchers studying the unfolded protein response (UPR) and its implications in various pathological conditions. This document provides detailed application notes and experimental protocols for using this compound to reliably induce ER stress in a cellular context, aiding in the investigation of stress-related signaling pathways and the development of novel therapeutics.
The primary mechanism of this compound-induced cytotoxicity involves the activation of the UPR, a cellular stress response to an accumulation of unfolded or misfolded proteins in the ER lumen.[1] Specifically, this compound has been shown to activate the eIF2α-ATF4/ATF6-CHOP-Bim/Bax signaling cascade, culminating in programmed cell death. These application notes will guide users in leveraging this compound to explore the intricacies of ER stress-mediated apoptosis.
Data Presentation
The following tables summarize the quantitative effects of this compound on mouse TM4 Sertoli cells, as documented in key studies. These data serve as a reference for expected outcomes and aid in experimental design.
Table 1: Effect of this compound on TM4 Sertoli Cell Viability and Cytotoxicity
| This compound Concentration (µM) | Treatment Time (h) | Cell Viability (% of Control) | Cytotoxicity (LDH Leakage) |
| 40 | 24 | Dose-dependent decrease | Dose-dependent increase |
| 80 | 24 | Dose-dependent decrease | Dose-dependent increase |
| 160 | 24 | Dose-dependent decrease | Dose-dependent increase |
Data adapted from studies on mouse TM4 Sertoli cells.
Table 2: Induction of Apoptosis in TM4 Sertoli Cells by this compound
| This compound Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) |
| 0 (Control) | 6 | 6.2 ± 0.6 |
| 40 | 6 | 7.3 ± 0.3 |
| 80 | 6 | 9.8 ± 0.4 |
| 160 | 6 | 13.2 ± 0.2 |
Data represents the percentage of apoptotic cells as determined by flow cytometry.
Table 3: Upregulation of ER Stress and Apoptosis-Related Proteins by this compound
| Protein | This compound Concentration (µM) | Treatment Time (h) | Fold Change (vs. Control) |
| GRP78 | 40, 80, 160 | 6, 12, 24 | Dose-dependent increase |
| p-eIF2α | 40, 80, 160 | 6, 12, 24 | Dose-dependent increase |
| ATF4 | 40, 80, 160 | 6, 12, 24 | Dose-dependent increase |
| ATF6 | 40, 80, 160 | 6, 12, 24 | Dose-dependent increase |
| CHOP | 40, 80, 160 | 6, 12, 24 | Dose-dependent increase |
| Bim | 40, 80, 160 | 6, 12, 24 | Dose-dependent increase |
| Bax | 40, 80, 160 | 6, 12, 24 | Dose-dependent increase |
This table summarizes the observed dose-dependent upregulation of key proteins in the ER stress and apoptotic pathways following this compound treatment.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced ER stress.
Protocol 1: Cell Culture and this compound Treatment
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Cell Line: Mouse testis Sertoli cell line TM4 is a suitable model.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 40, 80, 160 µM).
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere and reach approximately 70-80% confluency. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
Protocol 2: Cell Viability Assay (CCK-8 Assay)
-
Procedure: Following treatment with this compound as described in Protocol 1 in a 96-well plate, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Cytotoxicity Assay (LDH Leakage Assay)
-
Procedure: After this compound treatment in a 96-well plate, collect the cell culture supernatant.
-
Assay: Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium compared to a positive control (cells lysed to achieve maximum LDH release).
Protocol 4: Apoptosis Detection (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Preparation: Following this compound treatment, harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 5: Western Blot Analysis of ER Stress Markers
-
Protein Extraction: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, p-eIF2α, ATF4, ATF6, CHOP) and apoptotic proteins (e.g., Bim, Bax), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying this compound-induced ER stress.
Caption: this compound-induced ER stress signaling pathway.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. This compound Induced Cell Apoptosis via ER Stress and eIF2α-ATF4/ATF6-CHOP-Bim/Bax Signaling Pathways in Mouse TM4 Sertoli Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induced Cell Apoptosis via ER Stress and eIF2α-ATF4/ATF6-CHOP-Bim/Bax Signaling Pathways in Mouse TM4 Sertoli Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce variability in Flurochloridone bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Flurochloridone bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, pre-emergence herbicide used to control broadleaf weeds and annual grasses.[1] It functions by inhibiting carotenoid biosynthesis, specifically by targeting the enzyme phytoene desaturase (PDS).[1][2] This inhibition leads to the accumulation of phytoene, a colorless precursor in the carotenoid pathway. Without the protective carotenoids, chlorophyll is susceptible to photo-oxidation, resulting in the characteristic bleaching or whitening of plant tissues.[2][3]
Q2: What are the common types of bioassays for this compound?
The most common bioassays for assessing this compound's bioactivity are plant-based soil bioassays and algal bioassays. Plant bioassays typically involve growing sensitive plant species in soil treated with this compound and observing symptoms like bleaching, stunting, and reduced growth. Algal bioassays measure the inhibition of growth or photosynthesis in specific algae species exposed to the herbicide in a liquid culture.
Q3: What are the primary sources of variability in these assays?
Variability in this compound bioassays can arise from several factors:
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Biological Factors: Inherent genetic variability within test organism populations, age and health of the organisms, and seed quality.
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Environmental Factors: Fluctuations in temperature, light intensity and duration, humidity, and soil composition (pH, organic matter content).
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Procedural Factors: Inconsistent soil sampling and preparation, inaccurate herbicide concentration, uneven application, and subjective assessment of symptoms.
Q4: How can I minimize variability in my this compound bioassays?
To reduce variability, it is crucial to standardize your experimental protocol. This includes using a consistent and sensitive test species, controlling environmental conditions (light, temperature), and ensuring precise and uniform application of the herbicide. Implementing a standardized operating procedure (SOP) for all steps of the assay is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent environmental conditions (light, temperature gradients).Non-uniform herbicide application.Variability in soil composition or potting medium.Inconsistent watering practices. | Ensure uniform light and temperature across all experimental units.Use precise application techniques (e.g., calibrated sprayer) for even distribution.Homogenize soil or use a standardized potting mix.Implement a consistent watering schedule and volume. |
| No observable bleaching symptoms | Herbicide concentration is too low.The test species is not sensitive to this compound.The herbicide has degraded in the soil or solution.Incorrect observation timing. | Perform a dose-response experiment to determine the optimal concentration range.Select a known sensitive species (e.g., cucumber, tomato, spinach for soil assays).Prepare fresh herbicide solutions for each experiment and store them properly.Observe plants for at least three weeks after germination to allow symptoms to develop. |
| Inconsistent results across different experiments | Variation in seed lot quality.Seasonal changes in environmental conditions (if conducted in a non-controlled environment).Subtle changes in experimental procedure over time. | Use seeds from the same lot for a series of experiments.Conduct experiments in a controlled environment chamber.Strictly adhere to a detailed, written protocol for every experiment. |
| Unexpected plant mortality (not bleaching) | Herbicide concentration is too high, leading to rapid cell death.Other stressors are affecting the plants (e.g., disease, pests, improper watering). | Dilute the herbicide to a sublethal concentration that still induces bleaching.Inspect plants regularly for signs of other stressors and address them accordingly. |
Quantitative Data on Bioassay Variability
While specific quantitative data on the variability of this compound bioassays is limited in publicly available literature, the following table provides typical coefficients of variation (CV) observed in herbicide bioassays in general. The CV, expressed as a percentage, is a measure of the relative variability of data (Standard Deviation / Mean * 100). Lower CV values indicate higher precision.
| Assay Type | Endpoint | Typical Coefficient of Variation (CV %) | Notes |
| Soil Bioassay | Plant biomass reduction | 15 - 30% | Variability can be influenced by soil heterogeneity and uneven herbicide distribution. |
| Visual injury rating | 20 - 40% | Subjectivity in scoring can increase variability. | |
| Algal Bioassay | Growth inhibition (EC50) | 10 - 25% | Generally more controlled and less variable than soil bioassays. |
| Photosynthesis inhibition | 5 - 20% | A more direct and often less variable measure of herbicide effect. |
Disclaimer: The CV values presented are general estimates for herbicide bioassays and may not be directly representative of this compound assays. Establishing internal assay performance metrics is recommended.
Experimental Protocols
Detailed Methodology for a Soil-Based Plant Bioassay
This protocol is a general guideline for conducting a soil bioassay to assess the bioactivity of this compound.
1. Materials:
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Test soil and control (herbicide-free) soil.
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Pots (e.g., 4-inch diameter).
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Seeds of a sensitive indicator plant (e.g., cucumber, Cucumis sativus).
-
This compound stock solution.
-
Controlled environment chamber or greenhouse with consistent light and temperature.
2. Procedure:
-
Soil Preparation: Collect representative soil samples from the top 2-4 inches of the target area. For creating a dose-response curve, use a standardized, herbicide-free soil. Homogenize the soil thoroughly.
-
Herbicide Application: Prepare a series of this compound dilutions from the stock solution. Apply the herbicide solutions evenly to the soil and mix thoroughly to achieve the desired concentrations. Include a control group with no herbicide.
-
Potting and Sowing: Fill the pots with the treated and control soil. Plant 3-5 seeds per pot at a consistent depth.
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Incubation: Place the pots in a controlled environment with consistent conditions (e.g., 16-hour photoperiod, 25°C day / 20°C night temperature). Water the pots as needed to maintain adequate soil moisture, avoiding overwatering.
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Observation and Data Collection: Monitor the plants for at least 21 days after germination. Record visual symptoms of phytotoxicity, such as bleaching, stunting, and necrosis. At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine biomass reduction compared to the control.
Detailed Methodology for an Algal Bioassay
This protocol outlines a general procedure for an algal bioassay to determine the effect of this compound on algal growth.
1. Materials:
-
A pure culture of a sensitive green alga (e.g., Raphidocelis subcapitata).
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Algal growth medium.
-
This compound stock solution.
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Sterile culture flasks or microplates.
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Incubator with controlled light and temperature.
-
Spectrophotometer or fluorometer for measuring algal growth.
2. Procedure:
-
Inoculum Preparation: Grow the algal culture until it reaches the exponential growth phase.
-
Herbicide Dilution Series: Prepare a range of this compound concentrations in the algal growth medium. Include a control with no herbicide.
-
Inoculation: Inoculate the flasks or microplate wells containing the different herbicide concentrations with a standardized amount of the algal culture.
-
Incubation: Incubate the cultures under controlled conditions (e.g., continuous light at a specific intensity, 22 ± 2°C).
-
Growth Measurement: Measure the algal growth at regular intervals (e.g., 24, 48, 72 hours) by determining the optical density at a specific wavelength (e.g., 685 nm) or by measuring chlorophyll fluorescence.
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Data Analysis: Calculate the growth inhibition for each concentration relative to the control. Determine the EC50 value, which is the concentration of this compound that causes a 50% reduction in algal growth.
Visualizations
Caption: Mechanism of action of this compound in the carotenoid biosynthesis pathway.
Caption: General experimental workflow for a this compound bioactivity assay.
References
Technical Support Center: Optimizing Soil Extraction for Flurochloridone Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Flurochloridone and its metabolites from soil samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound and its metabolites from soil?
A1: this compound is a selective pre-emergence herbicide that can be persistent in certain soil types. The primary challenges in its extraction, along with its metabolites, stem from its physicochemical properties and interaction with the soil matrix. Key challenges include:
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Strong Sorption: this compound and its metabolites can bind strongly to soil organic matter and clay particles, making their extraction difficult.
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Metabolite Polarity: this compound undergoes several metabolic transformations in soil, including hydroxylation, oxidative dechlorination, and conjugation. This results in a range of metabolites with varying polarities, complicating the selection of a single effective extraction solvent.
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Matrix Interferences: Co-extraction of humic substances, fulvic acids, and other soil components can interfere with subsequent analysis, particularly with sensitive techniques like LC-MS/MS, causing ion suppression or enhancement.
Q2: Which extraction methods are most suitable for this compound and its metabolites in soil?
A2: Several methods can be employed, with the choice depending on available equipment, sample throughput requirements, and the specific soil type. The most common and effective methods include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely adopted method for pesticide residue analysis in various matrices, including soil. It involves a two-step process of extraction with a solvent (commonly acetonitrile) and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[1][2][3][4][5]
-
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to increase extraction efficiency. It is particularly effective for strongly sorbed compounds in complex matrices.
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction process. It is known for its reduced solvent consumption and faster extraction times compared to traditional methods.
-
Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses supercritical carbon dioxide, often with a modifier like methanol, as the extraction solvent. It offers high selectivity and can reduce the need for extensive cleanup steps.
Q3: What are the major metabolites of this compound found in soil?
A3: this compound metabolism in the environment leads to various transformation products. The primary metabolic pathways include hydroxylation and oxidative dechlorination, leading to more polar compounds. Conjugation with glutathione is another significant pathway observed in biological systems, and similar processes can occur in soil mediated by microbial activity. Researchers should consider the potential presence of these varied polarity metabolites when optimizing extraction and analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and its metabolites from soil.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound (Parent Compound) | Strong adsorption to soil organic matter. this compound has a high affinity for organic components in the soil. | Increase the extraction energy by using techniques like PLE or MAE with elevated temperatures. For QuEChERS, increase shaking time and vigor. Consider using a solvent mixture with a component that can disrupt interactions with organic matter, such as adding a small percentage of a more polar solvent. |
| Inappropriate extraction solvent. The chosen solvent may not have the optimal polarity to efficiently desorb this compound. | Acetonitrile is a common starting point for QuEChERS. For other methods, consider ethyl acetate or solvent mixtures. A comparison of solvent efficiencies for similar compounds suggests that acetonitrile often provides good recoveries. | |
| Insufficient solvent-to-soil ratio. The volume of solvent may not be adequate to fully wet the sample and extract the analytes. | Increase the solvent-to-soil ratio. A common ratio for QuEChERS is 10 mL of solvent for 5-10 g of soil. | |
| Low Recovery of Polar Metabolites | Poor solubility in the primary extraction solvent. More polar metabolites may not be efficiently extracted by less polar solvents like pure acetonitrile or ethyl acetate. | Use a modified extraction solvent with a higher polarity. For QuEChERS, adding a percentage of water to the acetonitrile can improve the recovery of polar metabolites. For PLE and MAE, methanol or methanol/water mixtures can be effective. |
| Loss during cleanup. The d-SPE or SPE sorbent may be retaining the polar metabolites. | Evaluate the type and amount of cleanup sorbent. For polar compounds, avoid excessive use of graphitized carbon black (GCB), which can adsorb planar molecules. Consider using a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove nonpolar interferences. | |
| High Matrix Effects in LC-MS/MS Analysis | Co-extraction of humic and fulvic acids. These large organic molecules are common in soil and are known to cause significant ion suppression in electrospray ionization. | Optimize the d-SPE/SPE cleanup step. A combination of PSA and GCB is often used to remove organic acids and pigments, respectively. However, GCB should be used judiciously to avoid loss of planar analytes. Zirconia-based sorbents (e.g., Z-Sep) can also be effective in removing fatty and pigmented interferences. |
| Insufficient chromatographic separation. Co-elution of matrix components with the analytes of interest can lead to matrix effects. | Improve the chromatographic method to achieve better separation between the analytes and interfering compounds. This may involve using a different column chemistry, modifying the mobile phase gradient, or using a column with a smaller particle size for higher resolution. | |
| Sample concentration. Injecting a highly concentrated extract increases the amount of matrix components entering the mass spectrometer. | Dilute the final extract before injection. While this may reduce the on-column concentration of the analyte, it can significantly decrease matrix effects and improve signal-to-noise for a more reliable quantification. | |
| Poor Reproducibility | Inhomogeneous soil sample. Soil is a heterogeneous matrix, and subsamples may not be representative of the bulk sample. | Ensure the soil sample is thoroughly homogenized before taking an aliquot for extraction. This can be achieved by air-drying, sieving, and extensive mixing. |
| Variable water content. The amount of water in the soil can affect the efficiency of the extraction solvent. | For dry soils, a pre-extraction hydration step is often recommended, especially for QuEChERS-based methods. Alternatively, determine the moisture content of the soil and report results on a dry weight basis. | |
| Inconsistent extraction procedure. Variations in shaking time, temperature, or solvent volumes can lead to inconsistent results. | Standardize all steps of the extraction protocol. Use of automated systems like PLE or MAE can improve reproducibility. |
Experimental Protocols & Data
Methodologies for Key Experiments
1. Modified QuEChERS Protocol for Soil
This protocol is a general guideline and should be optimized for your specific soil type and target analytes.
-
Sample Preparation:
-
Air-dry the soil sample and sieve through a 2 mm mesh to ensure homogeneity.
-
Weigh 5-10 g of the homogenized soil into a 50 mL centrifuge tube.
-
If the soil is very dry (low organic matter), add a specific volume of water to achieve a consistent moisture level and allow it to hydrate for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile (or an optimized solvent mixture) to the centrifuge tube.
-
Add internal standards.
-
Add the appropriate QuEChERS salt packet (e.g., AOAC or EN formulations containing MgSO₄, NaCl, and buffering salts).
-
Shake vigorously for 1-2 minutes.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents. A common combination for soil is MgSO₄, PSA, and C18. GCB may be added for highly pigmented soils, but its amount should be minimized.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Pressurized Liquid Extraction (PLE) Protocol
-
Sample Preparation:
-
Mix 5-10 g of homogenized soil with a dispersing agent like diatomaceous earth.
-
Load the mixture into the PLE extraction cell.
-
-
Extraction Parameters (to be optimized):
-
Solvent: Acetonitrile, methanol, or ethyl acetate.
-
Temperature: 100-150°C.
-
Pressure: 1500-2000 psi.
-
Static Cycles: 1-2 cycles of 5-10 minutes each.
-
Flush Volume: 60-100% of the cell volume.
-
-
Post-Extraction:
-
The collected extract may require a cleanup step using SPE cartridges (e.g., C18, Florisil) before analysis.
-
Quantitative Data Comparison (Illustrative)
The following tables summarize expected recovery ranges for this compound and its metabolites based on data for structurally similar herbicides. Note: This data is for illustrative purposes and actual recoveries should be determined experimentally.
Table 1: Comparison of Extraction Methods for this compound and Metabolites from Soil
| Extraction Method | This compound (Parent) | Polar Metabolites | Nonpolar Metabolites | Advantages | Disadvantages |
| QuEChERS | 70-110% | 60-100% (with solvent modification) | 70-110% | Fast, low cost, high throughput | May have lower efficiency for strongly bound residues compared to PLE/MAE |
| PLE | 80-120% | 75-115% | 80-120% | High efficiency, automated | Higher initial equipment cost |
| MAE | 75-115% | 70-110% | 75-115% | Fast, reduced solvent use | Requires specialized equipment |
| SFE | 70-110% | 60-100% (with polar modifier) | 75-115% | "Green" method, high selectivity | May require more optimization for polar metabolites |
Table 2: Influence of Soil Type on QuEChERS Extraction Recovery (%)
| Analyte | Sandy Loam (Low OM) | Silt Loam (Medium OM) | Clay Loam (High OM/Clay) |
| This compound | 85-110% | 75-105% | 65-95% |
| Polar Metabolites | 80-105% | 70-100% | 60-90% |
| Nonpolar Metabolites | 85-110% | 75-105% | 70-100% |
Table 3: Comparison of d-SPE Sorbents for Cleanup of Soil Extracts
| d-SPE Sorbent | Target Interferences Removed | Potential for Analyte Loss |
| PSA (Primary Secondary Amine) | Organic acids, fatty acids, sugars | Low for neutral and basic compounds. |
| C18 | Nonpolar interferences (lipids) | Moderate for very nonpolar analytes. |
| GCB (Graphitized Carbon Black) | Pigments (chlorophyll), sterols | High for planar molecules. Use with caution. |
| Z-Sep (Zirconia-based) | Lipids, pigments | Lower loss of planar analytes compared to GCB. |
Visualizations
Experimental Workflow: QuEChERS for Soil
Caption: QuEChERS workflow for this compound extraction from soil.
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting decision tree for low recovery of analytes.
This compound Metabolic Pathway in Soil
Caption: Simplified metabolic pathway of this compound in soil.
References
- 1. iris.unito.it [iris.unito.it]
- 2. weber.hu [weber.hu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A Comparison of the QUECHERSER Mega-Method for Pesticide Determination in Loamy-Clayed Soil and the Effect of Organic Amendments on Pendimethalin, Oxyfluorfen, and Trifloxystrobin Soil Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Modern Analytical Methods for Flurochloridone Validation
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount for ensuring data integrity and regulatory compliance. This guide provides a detailed comparison of two contemporary methods for the quantification of Flurochloridone, a widely used herbicide. Herein, we present a Gas Chromatography-Mass Spectrometry (GC-MS) method and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach, offering a comprehensive overview of their performance, supported by experimental data.
Method Performance: A Head-to-Head Comparison
The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. Below is a summary of the validation parameters for a newly developed GC-MS method and a comparative LC-MS/MS method for the analysis of this compound.
| Parameter | GC-MS Method | LC-MS/MS Method |
| Linearity (Correlation Coefficient, r²) | >0.99 | Not explicitly stated, but linearity was assessed |
| Accuracy (Recovery %) | 94.5% - 102.5% | 81.3% - 90.9% |
| Precision (Relative Standard Deviation, %RSD) | < 10% | 1.6% - 3.5% |
| Limit of Detection (LOD) | Not explicitly stated | 0.001 mg kg⁻¹ |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.01 mg kg⁻¹ |
In-Depth Look at a Validated GC-MS Method
A robust GC-MS method has been developed and validated for the simultaneous determination of this compound in conjunction with other herbicides.[1][2] This method demonstrates excellent performance in terms of linearity, accuracy, and precision.
Key Performance Metrics of the GC-MS Method
The validation of this method yielded strong results, making it a reliable choice for quality control and research applications. The calibration curves for this compound showed excellent linearity across the tested concentration range.[1][2] The accuracy of the method was confirmed through recovery experiments, with results falling within the acceptable range of 94.5% to 102.5%.[1] Furthermore, the precision of the method was demonstrated by a relative standard deviation of less than 10%, indicating high repeatability.
An Alternative Approach: The LC-MS/MS Method
For the analysis of this compound residues in complex matrices such as potato and soil, a method utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS) coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique has been validated.
Performance Characteristics of the LC-MS/MS Method
This LC-MS/MS method provides good recovery and precision for the determination of this compound. The validated method demonstrated recoveries ranging from 81.3% to 90.9% in various matrices including potato leaves, roots, tubers, and soil. The precision of the method is highlighted by a low relative standard deviation, between 1.6% and 3.5%. The method also boasts low limits of detection (LOD) and quantification (LOQ) at 0.001 mg kg⁻¹ and 0.01 mg kg⁻¹, respectively, making it suitable for residue analysis.
Experimental Protocols
GC-MS Method Protocol
This method is designed for the simultaneous determination of Acetochlor, this compound, and Pendimethalin in a herbicide formulation.
1. Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.
-
Chromatographic separation is carried out on a TG-5 MS column (30 m × 0.25 mm × 0.25 μm).
-
Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.
2. Sample Preparation:
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An internal standard, dibutyl phthalate, is added to the samples to improve accuracy and precision.
3. GC-MS Conditions:
-
The analysis is performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity.
4. Validation Parameters:
-
The method is validated for linearity, accuracy, precision, and stability.
LC-MS/MS Method Protocol (with QuEChERS)
This protocol is optimized for the analysis of this compound residues in potato and soil samples.
1. Sample Preparation (QuEChERS):
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A representative sample (e.g., potato tuber, soil) is homogenized.
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The sample is extracted with an appropriate solvent (e.g., acetonitrile).
-
Partitioning salts are added to induce phase separation.
-
The supernatant is subjected to dispersive solid-phase extraction (d-SPE) for cleanup.
2. Instrumentation:
-
A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is utilized.
3. LC-MS/MS Conditions:
-
The specific column, mobile phases, and gradient elution program are optimized for this compound analysis.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection.
4. Method Validation:
-
The method is validated according to SANTE guidelines, assessing parameters such as linearity, recovery, precision, matrix effects, LOD, and LOQ.
References
Flurochloridone: A Comparative Analysis of Efficacy and Mechanism in Weed Management
Flurochloridone is a selective, pre-emergence herbicide effective against a range of broadleaf weeds and some grasses.[1] This guide provides a comparative analysis of this compound's performance against other herbicides, supported by experimental data, and details its mechanism of action for researchers, scientists, and professionals in drug development.
Performance Evaluation: Comparative Data
This compound's efficacy has been evaluated in various cropping systems, with performance often benchmarked against other common herbicides.
Comparison in Carrot Cultivation
A field study conducted over two years compared the bio-efficiency of this compound with pendimethalin and metribuzin for weed control in carrot (Daucus carota L.).[2] The dominant weeds in the experimental field included Cyperus rotundus, Cynodon dactylon, Chenopodium album, Melilotus spp., and Trianthema portulacastrum.[2]
Table 1: Effect of Herbicides on Weed Biomass and Carrot Yield [2]
| Treatment | Application Rate (g/ha) | Total Weed Biomass (g/m²) | Weed Control Efficiency (%) | Carrot Yield (t/ha) |
| This compound | 750 | 18.3 | 89.9 | 30.34 |
| This compound | 625 | 20.9 | 88.5 | 29.90 |
| This compound | 500 | 25.4 | 85.9 | 28.60 |
| Pendimethalin | 1000 | 35.8 | 79.9 | 27.53 |
| Metribuzin | 525 | 33.2 | 81.6 | 27.90 |
| Two Hand Weeding | - | 12.5 | 93.1 | 31.14 |
| Untreated Control | - | 180.5 | 0.0 | 20.15 |
Data represents pooled data from two years of study.
The results indicate that this compound applied at 625 and 750 g/ha provided weed control and carrot yields comparable to the labor-intensive method of two hand weedings and significantly better than pendimethalin and metribuzin.[2]
Comparison in Sunflower Cultivation
In pre-emergent applications for sunflower (Helianthus annuus), this compound has been compared with several other herbicides. Its efficacy can be influenced by soil moisture, and it has shown some potential for crop injury.
Table 2: Efficacy and Phytotoxicity of Pre-emergent Herbicides in Sunflower
| Herbicide | Efficacy on Key Weeds* | Crop Injury Rate (%) | Influence of Soil Moisture on Efficacy |
| This compound | Good | 5-15 | Moderate (phytotoxicity can increase with irrigation after application) |
| Aclonifen | Good | Low | Slight |
| Acetochlor | Good | 5-15 | Slight |
| Oxyfluorfen | Good | 27-35 | Slight |
| Linuron | Variable | Low | Strong |
*Key weeds include Chenopodium album, Echinochloa crus-galli, Amaranthus retroflexus, Mercurialis annua, and Solanum physalifolium.
While effective, this compound and acetochlor showed a moderate potential for phytotoxicity in sunflowers. The risk of crop injury with this compound was noted to increase with irrigation following application.
Efficacy in Garlic Fields
Greenhouse studies have demonstrated this compound's high efficacy as a pre-emergent herbicide for controlling troublesome weeds in garlic fields, such as catchweed bedstraw (Galium aparine), shepherd's-purse (Capsella bursa-pastoris), and flixweed (Descurainia sophia).
Table 3: this compound Efficacy (GR90) on Key Weeds in Garlic (PRE-application)*
| Weed Species | GR90 (g ai ha⁻¹) |
| Shepherd's-purse (Capsella bursa-pastoris) | 19.2 |
| Flixweed (Descurainia sophia) | 70.3 |
| Catchweed bedstraw (Galium aparine) | 541 |
*GR90: The herbicide rate causing a 90% reduction in plant growth.
Garlic was found to be the only crop out of 18 tested that was not injured by pre- or post-emergent applications of this compound at a rate of 500 g/ha.
Experimental Protocols
Carrot Field Study Methodology
-
Experimental Design: Randomized block design with three replications.
-
Location: Agricultural research farm of Banaras Hindu University, Varanasi, Uttar Pradesh.
-
Soil Type: Sandy loam.
-
Treatments: this compound (500, 625, and 750 g/ha), pendimethalin (1000 g/ha), and metribuzin (525 g/ha) applied as pre-emergence treatments. Control plots included two hand weedings and an untreated group.
-
Application: Herbicides were applied using a flat fan nozzle fitted on a plot sprayer with a water volume of 500 L/ha.
-
Data Collection: Weed density and biomass were recorded for different species. Weed Control Efficiency (WCE) was calculated as the percentage of reduction in weed biomass compared to the untreated control. Carrot yield was also measured.
Mechanism of Action
This compound's primary herbicidal action is the inhibition of carotenoid biosynthesis. It specifically targets and inhibits the enzyme phytoene desaturase (PDS). This inhibition leads to the accumulation of phytoene and the depletion of downstream carotenoids. The absence of carotenoids results in photo-oxidation and destruction of chlorophyll, leading to the characteristic bleaching of the plant's leaves.
Beyond its primary mode of action, studies on mammalian cells suggest that this compound can induce cellular stress and apoptosis. In mouse Sertoli (TM4) cells, this compound was found to activate endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This activation leads to the upregulation of specific signaling pathways that culminate in apoptosis.
Further research indicates that this compound can also impact energy metabolism by enhancing glycolysis and inhibiting mitochondrial aerobic respiration, leading to a decrease in total ATP levels. These findings are crucial for understanding the potential off-target effects and toxicological profile of this compound.
References
A Comparative Safety Profile of Flurochloridone and Alternative Carotenoid Biosynthesis Inhibiting Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the herbicide flurochloridone with several alternatives that share the same mode of action: inhibition of carotenoid biosynthesis. This inhibition leads to the bleaching of susceptible plant species. The information presented is collated from regulatory assessments and scientific studies to assist in research and development.
Executive Summary
This compound is a selective herbicide used for pre-emergence control of broadleaf weeds and some grasses.[1] Like other herbicides in its class, it functions by inhibiting carotenoid biosynthesis, a vital process for photosynthesis and photoprotection in plants.[1][2] While effective, understanding its safety profile in comparison to other herbicides with the same mechanism of action is crucial for informed decision-making in agricultural and environmental sciences. This guide compares key toxicological and ecotoxicological parameters of this compound with clomazone, mesotrione, isoxaflutole, diflufenican, picolinafen, norflurazon, and fluridone.
Comparative Toxicological Data
The following tables summarize the acute, sub-chronic, and chronic toxicity data for this compound and its alternatives. These values are critical in assessing the potential risk to non-target organisms, including mammals.
Table 1: Acute Toxicity Data
| Herbicide | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat/rabbit, mg/kg) | Inhalation LC50 (rat, mg/L) |
| This compound | >3000[3] | >4000 (rabbit)[3] | >2.65 |
| Clomazone | 1369 (female), 2077 (male) | >2000 (rabbit) | 4.23 (female), 6.52 (male) |
| Mesotrione | >5000 | >2000 | >4.75 |
| Isoxaflutole | >5000 | >2000 (rat/rabbit) | >5.23 |
| Diflufenican | >5000 | >2000 | >5.12 |
| Picolinafen | >5000 | >4000 | >5.9 |
| Norflurazon | 9300 | >20000 | >0.058 (4h) |
| Fluridone | >10000 | >500 | >2.2 |
Table 2: Chronic Toxicity and Acceptable Daily Intake
| Herbicide | NOAEL (study type, species) | ADI (mg/kg bw/day) |
| This compound | 5 (2-year, rat) | 0.05 |
| Clomazone | 10 (2-year, rat) | 0.1 |
| Mesotrione | 1.8 (2-year, rat) | 0.018 |
| Isoxaflutole | 2 (2-year, rat) | 0.02 |
| Diflufenican | 16.3 (chronic, species not specified) | 0.2 |
| Picolinafen | 1.4 (1-year, dog) | 0.014 |
| Norflurazon | 12.5 (2-year, rat) | 0.125 |
| Fluridone | 8 (2-year, rat) | 0.08 |
Ecotoxicological Profile
The environmental fate and effects of these herbicides are crucial for assessing their overall safety. The following table provides a comparative overview of their persistence in soil and toxicity to various non-target organisms.
Table 3: Environmental Fate and Ecotoxicity
| Herbicide | Soil Half-life (days) | Avian LD50 (mg/kg) | Aquatic LC50 (fish, mg/L) | Bee LD50 (µ g/bee ) |
| This compound | 39-110 (field) | >2000 | 1.5 - 4.3 | >100 |
| Clomazone | 14-84 | >2510 (bobwhite quail) | 19 (rainbow trout) | >100 |
| Mesotrione | 5-19 | >2000 (bobwhite quail) | >120 (rainbow trout) | >100 |
| Isoxaflutole | 2-5 | >2000 (bobwhite quail) | >10 (rainbow trout) | >100 |
| Diflufenican | 105-210 | >2150 (quail) | 56-100 (rainbow trout) | >100 |
| Picolinafen | 17-104 | >2250 | >0.376 (rainbow trout) | >100 |
| Norflurazon | 90 | >2510 (mallard duck) | 8.1 (rainbow trout) | >110 |
| Fluridone | 20-90 | >2000 (bobwhite quail) | 11.7 (rainbow trout) | >100 |
Experimental Protocols
The toxicological data presented in this guide are primarily generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different substances and laboratories. Below is a summary of the key principles of the most relevant OECD test guidelines for herbicide safety assessment.
-
Acute Oral Toxicity (OECD 420, 423, 425): These tests determine the short-term toxicity of a substance after a single oral dose. The Fixed Dose Procedure (OECD 420) involves dosing animals at fixed dose levels (5, 50, 300, 2000 mg/kg) to identify a dose causing evident toxicity but not mortality. The Acute Toxic Class Method (OECD 423) uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category based on mortality. The Up-and-Down Procedure (OECD 425) is a sequential dosing method that allows for the estimation of the LD50 with a reduced number of animals.
-
Acute Dermal Toxicity (OECD 402): This guideline assesses the potential adverse effects of a single, short-term dermal exposure to a substance. The test substance is applied to a shaved area of the skin of the test animals (usually rats or rabbits) for 24 hours, and the animals are observed for signs of toxicity and mortality for up to 14 days.
-
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): This study provides information on the potential health hazards from repeated exposure to a substance over a longer period. The test substance is administered daily to several groups of rodents at different dose levels for 90 days. Observations include clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, and detailed histopathology of organs to determine the No-Observed-Adverse-Effect-Level (NOAEL).
-
Chronic Toxicity Studies (OECD 452): These long-term studies (typically 12-24 months) evaluate the cumulative toxic effects of a substance over a significant portion of the animal's lifespan. The methodology is similar to the 90-day study but extends over a longer duration to assess chronic effects, including carcinogenicity.
Visualizations
To further clarify the processes involved in herbicide safety assessment, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Flurochloridone
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of flurochloridone, a pre-emergence herbicide. Adherence to these procedures will help mitigate risks of exposure and ensure compliance with safety regulations.
This compound is recognized as being very toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child.[1][2] Therefore, all materials contaminated with this compound must be managed as hazardous waste. Improper disposal, such as discarding in standard trash or pouring down the drain, is strictly prohibited.[3]
Waste Classification and Handling
Proper segregation and containment of waste are paramount. The following table summarizes the handling requirements for different types of this compound-contaminated waste.
| Waste Type | Description | Recommended Container | Disposal Route |
| Unused or Expired this compound | Pure or surplus this compound compound. | Original manufacturer's container or a clearly labeled, sealed, and compatible chemical waste container.[4][5] | Hazardous Waste Collection for Incineration |
| Contaminated Labware | Gloves, pipette tips, bench paper, and other disposable materials that have come into contact with this compound. | Double-bagged, sealed plastic bags placed within a labeled hazardous waste container. | Hazardous Waste Collection for Incineration |
| Contaminated Sharps | Needles, syringes, broken glass, or any item that can cause a puncture and is contaminated with this compound. | Puncture-resistant sharps container clearly labeled as "Hazardous Waste". | Hazardous Waste Collection for Incineration |
| Empty this compound Containers | Original containers that have held this compound. | After triple-rinsing with a suitable solvent, the container may be disposed of as regular trash. The rinsate must be collected as hazardous waste. | Rinsate: Hazardous Waste. Container: Regular Trash. |
| Contaminated Solutions | Liquid waste containing this compound, including rinsate from triple-rinsing containers. | Clearly labeled, sealed, and compatible container for liquid hazardous waste. | Hazardous Waste Collection |
Operational Protocol for this compound Disposal
The following protocol outlines the procedural steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE. This includes, but is not limited to:
-
A lab coat or chemical-resistant apron.
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Collect all solid and liquid waste contaminated with this compound in separate, compatible, and clearly labeled containers.
-
Do not mix this compound waste with other incompatible waste streams.
-
Keep waste containers securely closed except when adding waste.
3. Handling Spills:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Absorb small spills with an inert material such as sand or earth and transfer it to a labeled hazardous waste container.
-
For larger spills, evacuate the area and consult with your institution's environmental health and safety (EH&S) department.
4. Container Management:
-
Do not reuse empty this compound containers for any other purpose.
-
To dispose of an empty container, triple-rinse it with a suitable solvent (e.g., acetone or methanol).
-
Collect the rinsate as hazardous liquid waste.
-
Puncture the triple-rinsed container to prevent reuse before disposing of it in the regular trash.
5. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure that the storage area is away from heat, sparks, or open flames.
6. Disposal:
-
Arrange for the collection of hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.
-
Dispose of all this compound waste in accordance with local, national, and international regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
